molecular formula C20H18BrN3O B11545356 N'-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

N'-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide

Cat. No.: B11545356
M. Wt: 396.3 g/mol
InChI Key: ALBGXUMJIYFWGE-OEAKJJBVSA-N
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Description

N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group and a naphthyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide typically involves the condensation of 3-bromobenzaldehyde with naphthylamine in the presence of acetic acid and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C20H18BrN3O

Molecular Weight

396.3 g/mol

IUPAC Name

N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-(naphthalen-2-ylamino)acetamide

InChI

InChI=1S/C20H18BrN3O/c1-14(16-7-4-8-18(21)11-16)23-24-20(25)13-22-19-10-9-15-5-2-3-6-17(15)12-19/h2-12,22H,13H2,1H3,(H,24,25)/b23-14+

InChI Key

ALBGXUMJIYFWGE-OEAKJJBVSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC1=CC2=CC=CC=C2C=C1)/C3=CC(=CC=C3)Br

Canonical SMILES

CC(=NNC(=O)CNC1=CC2=CC=CC=C2C=C1)C3=CC(=CC=C3)Br

Origin of Product

United States

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